molecular formula C26H27N3O3S B2619147 4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922603-32-5

4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2619147
CAS No.: 922603-32-5
M. Wt: 461.58
InChI Key: GBKXTCFMPMJOKC-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of benzamide derivatives that have demonstrated potent bioactivity, particularly as modulators of key neurological targets . Its molecular structure incorporates a benzothiazole moiety, a privileged scaffold in drug discovery known for its diverse pharmacological properties . The specific substitution pattern, featuring butoxy and methoxy groups, is designed to optimize the molecule's physicochemical properties and binding affinity for target proteins. The primary research application of this compound is anticipated in the investigation of central nervous system (CNS) disorders. Structurally related N-substituted benzamide and benzothiazole compounds have been identified as potent and selective positive allosteric modulators of muscarinic acetylcholine receptors, such as the M4 subtype . Modulation of such GPCRs is a promising therapeutic strategy for conditions like Alzheimer's disease, where cholinergic system dysfunction is a key pathological feature . Consequently, this benzamide derivative serves as a critical research tool for studying receptor pharmacology, signal transduction pathways, and for validating new targets in preclinical models of neurological disease. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-butoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-4-5-15-32-21-11-9-20(10-12-21)25(30)29(17-19-7-6-14-27-16-19)26-28-23-22(31-3)13-8-18(2)24(23)33-26/h6-14,16H,4-5,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKXTCFMPMJOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies, case reports, and data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A butoxy group
  • A methoxy group attached to a 7-methylbenzo[d]thiazole moiety
  • A pyridin-3-ylmethyl substituent
  • A benzamide core

This structural diversity is believed to contribute to its biological activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₇H₃₃N₃O₁₃S
Molecular Weight791.80 g/mol

Anticancer Properties

Research indicates that compounds related to the benzothiazole family exhibit significant anticancer properties, primarily through their interaction with tubulin. For instance, studies on related compounds have demonstrated their capability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis. This action is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. The ability of these compounds to effectively target both parental and MDR-overexpressing cells suggests a promising therapeutic profile .

Receptor Modulation

In addition to anticancer effects, the compound may also act as a positive allosteric modulator of muscarinic receptors. Specifically, related compounds have shown selective activity at the M4 receptor subtype, indicating potential applications in neuropharmacology .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit notable antitumor efficacy in xenograft models. For example, treatments with SMART compounds resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .

Study 1: Efficacy Against Prostate Cancer

A study investigating the efficacy of SMART compounds in prostate cancer models revealed that treatment with these compounds led to significant tumor size reduction without notable neurotoxicity, underscoring their potential as safer alternatives to traditional chemotherapeutics .

Study 2: Muscarinic Receptor Modulation

Another study focused on the modulation of muscarinic receptors highlighted that ML293 (a related compound) exhibited an EC50 of 1.3 μM at the human M4 receptor, demonstrating its potential for neurological applications .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of tubulin polymerization
Cell Cycle ArrestG(2)/M phase arrest
Apoptosis InductionYes
Muscarinic ModulationEC50 = 1.3 μM at M4 receptor

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several benzothiazole- and benzamide-containing molecules reported in the literature. Below is a comparative analysis:

ML293 (N-(4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)Isonicatinamide)
  • Structure : Retains the 4-methoxy-7-methylbenzo[d]thiazol-2-amine core but replaces the benzamide with an isonicotinamide group.
  • Activity : Potent M4 PAM (EC50 = 1.3 µM) with a 14.6-fold leftward shift in the ACh concentration-response curve. Exhibits selectivity over other mAChR subtypes (M1, M2, M3, M5) and favorable pharmacokinetic (PK) properties, including low clearance (11.6 mL/min/kg in rats) and high brain penetration (brain:plasma ratio = 0.85) .
  • SAR Insights :
    • The 4-methoxy group is critical; its removal abolishes activity (e.g., compound 50 , EC50 > 30 µM) .
    • The 7-methyl group enhances potency; deletion reduces activity (e.g., compound 56 , EC50 = 2.8 µM) .
Compound 21 (4-Pyridyl Amide Analog)
  • Structure : Features a 4-pyridyl amide substituent on the benzothiazole core.
  • Activity : EC50 = 1.3 µM, comparable to ML293, but with reduced efficacy (65% ACh Max) .
Compound 20 (3-Pyridyl Amide Analog)
  • Structure : Substituted with a 3-pyridyl amide group.
  • Activity : Lower potency (EC50 = 2.33 µM) than ML293 and compound 21, highlighting the importance of substitution position .
Urea Derivatives (e.g., Compound 29)
  • Structure : Replaces the amide with a urea group.
  • Activity : Inactive (EC50 > 30 µM), demonstrating the necessity of the amide linkage for M4 PAM activity .

Functional and Pharmacokinetic Comparisons

Structural Modifications and Potency
  • However, excessive lipophilicity could reduce aqueous solubility.
  • N-(Pyridin-3-ylmethyl) Group : This substitution introduces a bulky, aromatic side chain that may influence receptor binding kinetics or selectivity. Similar modifications in other analogs (e.g., compound 35 ) resulted in weak activity (EC50 = 7.1 µM), suggesting steric effects are critical .
Selectivity Profile
  • ML293 and its analogs exhibit >30 µM inactivity at M1, M2, M3, and M5 receptors, indicating high M4 selectivity . The target compound’s selectivity profile remains uncharacterized but may differ due to its unique substituents.
PK and Brain Penetration
  • ML293’s low clearance and high brain exposure ([brain] = 10.3 µM at 1 h post-dose) are attributed to its balanced lipophilicity (clogP ≈ 3.5) and molecular weight (<500 Da) . The target compound’s butoxy group (clogP likely higher) may reduce clearance but could compromise brain penetration if polarity is insufficient.

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound EC50 (µM) Fold Shift (ACh) Selectivity (M1–M5) Brain:Plasma Ratio
ML293 1.3 14.6 >30 µM (M1–M3, M5) 0.85
Target Compound* N/A N/A N/A N/A
Compound 21 (4-pyridyl) 1.3 14.0 >30 µM Not reported
Compound 56 (7-methyl deleted) 2.8 Not reported >30 µM Not reported

*Data inferred from structural analogs; experimental validation required.

Table 2: Key SAR Trends for M4 PAMs

Structural Feature Impact on Activity Example Compound
4-Methoxy on benzothiazole Essential for potency; deletion abolishes activity Compound 50
7-Methyl on benzothiazole Enhances potency; deletion reduces activity Compound 56
Amide linkage Critical; urea/sulfonamide replacements inactive Compound 29
Pyridyl substituents 4-Pyridyl > 3-Pyridyl in potency and efficacy Compounds 20, 21

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